molecular formula C17H16ClN3O2 B2592719 N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine CAS No. 477859-86-2

N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine

Katalognummer B2592719
CAS-Nummer: 477859-86-2
Molekulargewicht: 329.78
InChI-Schlüssel: MKRFECAMPSDAFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” is a quinazolinamine derivative. Quinazolinamines are a class of compounds that have been studied for their potential medicinal properties . The compound has a benzyl group substituted with a chlorine atom, and the quinazoline ring is substituted with two methoxy groups at positions 6 and 7 .


Molecular Structure Analysis

The molecular structure of “N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” would consist of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, substituted with two methoxy groups and an amine group linked to a 3-chlorobenzyl group .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine: has been identified as an anticonvulsant agent. It exhibits pronounced activity in preventing or reducing the severity of seizures. The compound’s efficacy in this application stems from its ability to modulate neurological pathways that are implicated in seizure activity .

Anti-Alcohol Dependency

This compound also shows promise in the treatment of alcohol dependency. Its molecular structure allows it to interact with neural receptors that may be involved in the addiction cycle, providing a potential therapeutic pathway for individuals struggling with alcohol use disorder .

Water Solubility Enhancement

A derivative of this compound has been synthesized to improve water solubility, which is crucial for drug bioavailability. By acylating the compound with succinic anhydride, researchers have created a ureide that is more soluble in aqueous media, potentially leading to a formulation with enhanced bioavailability .

Prodrug Potential

The modified ureide form of this compound could act as a prodrug, meaning it can be metabolized into an active drug within the body. This property is beneficial for creating medications with prolonged action, as it allows for sustained release and absorption over time .

Anticonvulsant and Nootropic Effects

Compounds containing succinate, such as the synthesized ureide derivative, have shown both anticonvulsant and nootropic effects. These properties make it useful for reducing alcohol abstinence syndrome and enhancing cognitive functions .

Biological Activity Enhancement

The introduction of acyl groups into the molecule aims to enhance its biological activity. This strategy is often employed to increase the therapeutic potential of biologically active compounds, potentially leading to more effective treatments .

Zukünftige Richtungen

The future directions for the study of “N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” could involve further investigation into its synthesis, properties, and potential biological activity. Given the interest in quinazolinamine derivatives for their potential medicinal properties , this compound could be of interest for future research.

Eigenschaften

IUPAC Name

N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-4-3-5-12(18)6-11/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRFECAMPSDAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.